molecular formula C13H19NO2 B7867153 4-羟基-4-(3-甲氧基苯基)-1-甲基哌啶

4-羟基-4-(3-甲氧基苯基)-1-甲基哌啶

货号 B7867153
分子量: 221.29 g/mol
InChI 键: LBZLINTVNISAPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 抗氧化和抗菌潜力:Harini 等人(2014 年)的一项研究描述了与 4-羟基-4-(3-甲氧基苯基)-1-甲基哌啶相关的 novel 肟酸酯的合成,重点介绍了它们的抗氧化和抗菌活性。其中一些化合物在生物学实验中表现出显著的功效,具有显着的抗氧化和抗菌活性 (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

  2. 代谢研究:Smith 和 Bennett(1958 年)的研究调查了某些苯基的代谢转化,包括 4-羟基-3-甲氧基苯基,它是感兴趣的化学结构的一部分。这项研究有助于了解相关化合物的代谢途径和转化 (Smith & Bennett, 1958).

  3. 多巴胺转运蛋白抑制:Lapa 等人(2005 年)合成了多巴胺转运蛋白的有效抑制剂,包括与 4-羟基-4-(3-甲氧基苯基)-1-甲基哌啶结构相关的化合物。这些化合物表现出与多巴胺转运蛋白结合的高效力,并影响小鼠的运动活动,表明在神经学研究中具有潜在应用 (Lapa, Byrd, Lapa, Budygin, Childers, Jones, & Harp, 2005).

  4. 结构和活性评估:Wu 等人(2021 年)合成并评估了含有 4-羟基-3-甲氧基苯基的化合物的结构性质和活性。这项研究涉及分子对接和抑制活性评估,表明该化合物在蛋白质相互作用研究中的潜力 (Wu, Ye, Guo, Liao, Liao, Chunshen, Chai, & Zhou, 2021).

  5. 衍生物的核磁共振研究:Dega-Szafran、Dulewicz 和 Szafran(2006 年)的一项研究对与 4-羟基-4-(3-甲氧基苯基)-1-甲基哌啶相关的甜菜碱衍生物进行了核磁共振研究。这项研究有助于了解此类化合物的构象方面 (Dega-Szafran, Dulewicz, & Szafran, 2006).

属性

IUPAC Name

4-(3-methoxyphenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14-8-6-13(15,7-9-14)11-4-3-5-12(10-11)16-2/h3-5,10,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZLINTVNISAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 159 ml. of n-butyl lithium in 100 ml. of hexane containing 47.7 g. of 3-methoxybromobenzene was stirred at -25° C. for twenty minutes and then was warmed to room temperature at which temperature it was stirred for one hour, thus providing 3-methoxyphenyllithium. The reaction mixture was chilled to 10° C. and stirred while a solution of 50 g. of 1-methyl-4-piperidone in 100 ml. of diethyl ether was added in dropwise fashion over a thirty minute period. Following the completion of the addition, the reaction mixture was stirred for two additional hours, and was then mixed with 50 ml. of saturated aqueous sodium chloride solution. The aqueous solution was extracted several times with diethyl ether, and the ethereal extracts were combined and concentrated to dryness to provide 38 g. of 1-methyl-4-hydroxy-4-(3-methoxyphenyl)piperidine formed in the above reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-methoxyphenyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
47.7 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A suitable dry reaction vessel having a mechanical stirrer, low temperature thermometer and addition funnel was charged with 250 g (1.34 mol) of m-bromoanisole (Aldrich Chemical Company, Milwaukee, Wis.) in 675 ml of dry tetrahydrofuran and the solution was cooled under nitrogen to -50° C. to -55° C. in a dry ice/acetone bath. A solution of 1357 ml. of sec.-butyllithium in cyclohexane (1.71 mol) was added dropwise to the reaction mixture at such a rate so that the temperature did not rise above -50° C. The resulting white suspension was stirred at -50° C. for 1 hour followed by the addition of 174.2 g (1.54 mol) of 1-methyl-4-piperidone (Aldrich Chemical Company) in 440 ml of dry tetrahydrofuran so as to maintain the reaction temperature below -40° C. When the addition was complete the temperature was allowed to rise to approximately -20° C. over approximately 11/2 hours and then to room temperature over a 1 hour period. Residual sec.-butyllithium was quenched by the addition of 350 ml of saturated sodium chloride solution followed by the addition of 525 ml of water. The aqueous phase was separated and extracted twice with 350 ml portions of methylene chloride. The combined organic extracts were extracted in two portions, each with 1250 ml of 1N hydrochloric acid. The separated aqueous extracts were made basic (pH=10) with 28 percent ammonium hydroxide and extracted 3 times with 350 ml portions of methylene chloride. The organic phase was dried over anhydrous sodium sulfate and the solvent was evaporated in vacuo. The residue was slurried in 1000 ml of hot hexane and the slurry was cooled and filtered. The isolated crystalline product was dried in a vacuum oven to provide 225.6 g of 98% pure product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.71 mol
Type
reactant
Reaction Step Two
Quantity
174.2 g
Type
reactant
Reaction Step Three
Quantity
440 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。